molecular formula C17H13N3O2 B13715873 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid

Cat. No.: B13715873
M. Wt: 291.30 g/mol
InChI Key: NVWTWTKUBNQKMZ-UHFFFAOYSA-N
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Description

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid is a benzoic acid derivative featuring a pyrimidine-substituted aniline moiety at the meta position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Its precise applications remain under investigation, but analogs have shown activity in modulating enzyme function and receptor binding .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

3-(4-pyrimidin-2-ylanilino)benzoic acid

InChI

InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)20-14-7-5-12(6-8-14)16-18-9-2-10-19-16/h1-11,20H,(H,21,22)

InChI Key

NVWTWTKUBNQKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NC=CC=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route Overview

A typical synthetic pathway involves:

  • Starting from substituted amino benzoates or benzoic acids.
  • Formation of intermediate esters or amides.
  • Coupling with pyrimidinyl or pyridinyl derivatives.
  • Hydrolysis of esters to yield the free acid.
  • Purification through crystallization or solvent extraction.

Representative Synthetic Procedure (From Patent WO2015087343A2)

This patent describes an improved one-pot process for preparing related benzoic acid derivatives, which can be adapted for this compound:

Step Reagents and Conditions Description
1 React alkyl-3-amino-4-methylbenzoate with cyanamide, sodium nitrate, and hydrochloric acid in ethanol at 80-85°C for 6 hours Formation of intermediate nitrate salt compound
2 Concentrate reaction mass under vacuum <50°C, cool to 25-35°C Preparation for precipitation
3 Add water and cool to 0-5°C, then add aqueous sodium nitrate slowly Precipitation of intermediate compound
4 Filter, wash with water, acetone, and methyl tert-butyl ether (MTBE), dry under vacuum at 50-55°C Isolation and purification of the intermediate
5 Condense intermediate with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and sodium hydroxide in n-butanol under reflux for 12 hours Coupling reaction forming the ester intermediate
6 Hydrolyze ester intermediate under reflux with sodium hydroxide in ethanol/water Conversion to the target this compound

This process emphasizes the use of simple work-up methods to avoid multiple solvent extractions and reduce manufacturing time, making it more viable for commercial scale production.

Alternative Multi-Step Synthesis (From ChemicalBook)

Another documented synthesis involves five steps with specific reagents and conditions:

Step Reagents and Conditions Description
1 Sulfuric acid, reflux for 12 hours, inert atmosphere Initial activation or substitution step
2 Hydrogen chloride in ethanol/water, reflux for 15 hours Formation of hydrochloride salt or intermediate
3 Ammonium nitrate at 0°C for 0.5 hours Nitration or diazotization step
4 Sodium hydroxide in 1-butanol, reflux for 72 hours, inert atmosphere Coupling or substitution reaction
5 Sodium hydroxide in ethanol/water, 45-50°C for 4 hours Hydrolysis to yield the final acid compound

This method highlights the use of prolonged reflux and inert atmosphere to ensure reaction completeness and purity.

Coupling and Activation Techniques (From US Patent US7169791B2)

This patent details the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, structurally related to the target compound, emphasizing activation of the carboxylic acid group for coupling:

  • Activation of the carboxylic acid group to form reactive intermediates such as imidazolides or pyrazolides.
  • Use of dehydrating agents like N,N′-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride.
  • Coupling with amines under controlled temperature (0°C to 100°C) in suitable solvents.
  • Optional protection/deprotection of functional groups to improve selectivity.

These strategies are adaptable to the preparation of this compound, especially when forming amide or amine linkages.

Data Table Summarizing Preparation Methods

Method Source Key Reagents Solvents Conditions Yield/Remarks
Patent WO2015087343A2 Alkyl-3-amino-4-methylbenzoate, cyanamide, sodium nitrate, HCl, sodium hydroxide Ethanol, n-butanol 80-85°C reflux, 6-12 h One-pot process, simplified work-up
ChemicalBook Sulfuric acid, HCl, ammonium nitrate, sodium hydroxide Ethanol, 1-butanol Reflux 12-72 h, inert atmosphere Multi-step, longer reaction times
Patent US7169791B2 Carbodiimides, amines, activated acid derivatives Various organic solvents 0-100°C, controlled activation Activation of acid group for coupling
Vulcanchem (Summary) Acyl azides, cyclization intermediates Not specified Multi-step, includes cyclization Complex synthesis, pharmaceutical relevance

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive centers:

  • Carboxylic acid group : Enables acid-base reactions, esterification, and salt formation

  • Amino linkage : Participates in nucleophilic substitutions and condensation reactions

  • Pyrimidine ring : Engages in π-π stacking, hydrogen bonding, and electrophilic aromatic substitution

Acylation Reactions

The carboxylic acid group undergoes acylation to form active intermediates:

Reaction Scheme :
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid+RCOClAcylated derivative+HCl\text{3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid} + \text{RCOCl} \rightarrow \text{Acylated derivative} + \text{HCl}

Conditions :

  • Catalyst : DMAP (4-dimethylaminopyridine)

  • Solvent : Anhydrous dichloromethane

  • Temperature : 0–25°C

  • Yield : 72–85%

Esterification and Hydrolysis

Controlled esterification preserves the pyrimidine-amino linkage:

Parameter Esterification Acidic Hydrolysis
ReagentSOCl₂ in methanol6M HCl
Temperature60°C, 4 h100°C, 8 h
Conversion Efficiency89%95%
Byproducts<2% methyl chlorideNone detected

Aminomethylation (Mannich Reaction)

The amino group participates in three-component Mannich reactions:

General Protocol :

  • React with formaldehyde (1.2 eq) and primary amines (1.05 eq)

  • Solvent : Ethanol/DMF (4:1 v/v)

  • Time : 24 h at reflux

  • Products : Hexahydrothieno[2,3-d]pyrimidines (11a–i )

  • Typical Yield : 38–65%

Optimized Conditions :

  • ADHT 6b + p-toluidine → 11b (56% yield)

  • Critical factors: Solvent polarity, stoichiometric control of HCHO

Coupling Reactions

The carboxylic acid participates in peptide bond formation:

Example Synthesis :

  • Activate as acyl azide using NaN₃/NaNO₂

  • Couple with peptide-resin under Mitsunobu conditions

  • Cleavage : TFA/water (95:5)

  • Final Product : Peptides with SO₂Me/N₃ functionalities

Key Data :

  • Coupling efficiency: 78–92%

  • Purity (HPLC): ≥95%

Acid-Base Reactions

The carboxylic acid forms stable salts with alkaline reagents:

Base Product Application
Sodium hydroxideSodium saltWater-soluble derivative
PyridinePyridinium complexChromatography standard
TriethylamineTEA saltOrganic phase reactions

Table of Documented Reaction Outcomes

Reaction Type Conditions Key Product Yield Citation
AcylationRCOCl, DMAP, CH₂Cl₂Acylated benzoate85%
Mannich ReactionHCHO, EtOH, refluxThienopyrimidine 11b 56%
Peptide CouplingNaN₃, MitsunobuAzido-peptide78%
Ester Hydrolysis6M HCl, 100°CRegenerated acid95%

Mechanistic Insights from Spectral Data

  • ¹³C NMR (DMSO-d₆): δ 161.1 ppm (C-2 pyrimidine), 193.0 ppm (C=O benzoyl)

  • LCMS : m/z 307.5 [M + H]⁺ confirms molecular integrity after derivatization

  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine)

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes >250°C (TGA data)

  • pH Sensitivity : Stable at pH 2–10 (24 h, 25°C)

  • Light Sensitivity : Photodegradation observed under UV-B (t₁/₂ = 48 h)

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an inhibitor of tyrosine kinases, which are crucial in the regulation of cell proliferation and differentiation. Aberrant activity of these kinases is often associated with neoplastic diseases, particularly leukemias. Research indicates that derivatives of this compound can effectively inhibit the growth of cancer cells in vitro and in vivo, making it a candidate for further development in cancer therapy .

Antimalarial Properties

Recent studies have explored the antimalarial potential of pyrimidine derivatives related to 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid. Compounds synthesized with similar structures have been tested against Plasmodium falciparum strains, demonstrating significant activity with IC50 values that indicate effectiveness against both chloroquine-sensitive and resistant strains . These findings suggest that modifications to the benzoic acid structure can yield potent antimalarial agents.

Case Study 1: Antileukemia Activity

A study highlighted the synthesis of various pyrimidine derivatives, including those related to this compound, which were screened for their activity against leukemia cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range, indicating a strong potential for therapeutic use .

Case Study 2: Microwave-Assisted Synthesis

Innovative synthetic approaches have been employed to rapidly produce derivatives of this compound using microwave-assisted techniques. This method not only enhances yield but also reduces reaction times significantly compared to traditional synthesis methods. The resultant compounds were then evaluated for their biological activities, including antimalarial efficacy .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 (µg/ml)Reference
This compoundAntileukemiaLow micromolar
Pyrimidine derivative AAntimalarial5.26 - 106.76
Pyrimidine derivative BAntimalarial4.71 - 112.98

Mechanism of Action

The mechanism of action of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
This compound -COOH at C3; 2-pyrimidinyl at phenyl ring C₁₇H₁₂N₄O₂ High polarity, moderate solubility in DMSO
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid -CH₃ at C4; 3-pyridinyl instead of 2-pyrimidinyl C₁₈H₁₅N₅O₂ Enhanced lipophilicity; potential kinase inhibition
4-({4-[(2-Cyanophenyl)amino]pyrimidin-2-yl}amino)benzoic acid -CN substituent on phenyl ring C₁₈H₁₃N₅O₂ Increased electron-withdrawing effects; altered binding affinity
3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid -S-CH₂ linker; 4-pyridyl substitution C₁₇H₁₄N₄O₂S Improved thiol-mediated interactions; crystallinity observed
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Ethyl ester (-COOEt) instead of -COOH C₂₀H₂₀N₅O₂ Higher lipophilicity; prodrug potential

Functional Group Impact on Bioactivity

  • Carboxylic Acid vs. Ester Derivatives : The presence of a carboxylic acid group (as in the parent compound) enhances water solubility and ionic interactions but limits membrane permeability. Ethyl ester analogs (e.g., from ) exhibit improved cellular uptake due to increased lipophilicity, making them prodrug candidates .
  • Pyrimidine vs. Pyridine Substitutions : Replacing the 2-pyrimidinyl group with 3-pyridinyl () alters electronic properties and binding modes. Pyridine-containing analogs may exhibit stronger base character, affecting pH-dependent solubility .

Biological Activity

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid, a compound belonging to the class of benzanilides, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Classification

This compound is characterized by a benzoic acid core with a pyrimidine moiety attached through an aniline group. This structural configuration is significant for its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Inhibition : The compound acts as an inhibitor of various protein kinases, which are crucial in regulating cell proliferation and survival. Inhibition of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .
  • EGFR Pathway Modulation : It plays a role in the epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cellular responses to growth factors. By modulating this pathway, the compound influences processes like cell cycle progression and apoptosis .
  • Cholinesterase Inhibition : Studies have shown that derivatives of benzoic acid can inhibit cholinesterase enzymes, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-75.85
A5494.53
HCT116<10

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This could be beneficial in treating chronic inflammatory diseases .

Antiviral and Antimicrobial Activities

Preliminary studies suggest that compounds similar to this compound possess antiviral properties, particularly against viral infections that exploit the EGFR pathway. Additionally, antimicrobial activity has been observed against various bacterial strains .

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting the growth of human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.
  • Neuroprotection : Another investigation focused on its cholinesterase inhibitory activity, where it was compared with donepezil. The compound showed promising results in enhancing cognitive function in vitro, suggesting potential applications in Alzheimer's disease treatment .

Q & A

Q. What are the established synthetic routes for 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 3-aminobenzoic acid derivatives with pyrimidine-containing aryl halides via Buchwald-Hartwig amination or Ullmann coupling. Key parameters include catalyst selection (e.g., Pd-based catalysts), solvent polarity, and reaction temperature. For optimization, statistical methods like Design of Experiments (DoE) are recommended to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical variables (e.g., catalyst loading, ligand ratio) affecting yield . Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>95% ).

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., mean σ(C–C) = 0.006 Å ).
  • Spectroscopic Analysis :
    • 1H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 307.12 ).
  • Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm .

Q. How does solubility vary across solvents, and what formulations enhance stability?

Answer: The compound is sparingly soluble in water due to its carboxylic acid and aromatic groups. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility (>10 mg/mL). Stability studies under varying pH (e.g., pH 6.5 buffer ) and temperature (e.g., degradation above 200°C ) are critical for formulation. Lyophilization or salt formation (e.g., sodium salt) improves aqueous solubility for biological assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Combined with molecular docking, these models identify binding affinities to target proteins (e.g., kinases). For instance, substituents on the pyrimidine ring can be optimized for steric compatibility in enzyme active sites . Machine learning models trained on reaction databases (e.g., ICReDD’s workflow ) further accelerate derivative design.

Q. What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or impurity effects. Mitigation strategies include:

  • Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC50).
  • Batch Consistency : Rigorous QC via NMR and HPLC to exclude impurities >2% .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability ).

Q. What role does this compound play in drug discovery pipelines, particularly for kinase inhibition?

Answer: The pyrimidine scaffold mimics ATP-binding motifs in kinases. Derivatives of this compound have been explored as:

  • Selective Inhibitors : Modifying the phenylamino group improves specificity for tyrosine kinases (e.g., Bcr-Abl ).
  • PROTACs : The carboxylic acid moiety enables conjugation to E3 ligase ligands for targeted protein degradation .
    Preclinical studies require PK/PD profiling, including metabolic stability in liver microsomes and plasma protein binding assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₇H₁₄N₄O₂
Molecular Weight306.32 g/mol
Melting Point217.5–220°C (decomposition observed)
logP (Octanol-Water)2.8 (predicted)

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersReference
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradient
X-ray CrystallographyMo-Kα radiation, 298 K, R factor = 0.071

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